Allyltin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

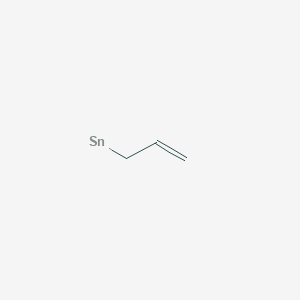

Allyltin compounds are a subset of organotin compounds, which are characterized by the presence of a tin-carbon bond. These compounds are of significant interest in organic synthesis due to their versatility and reactivity. This compound compounds, such as this compound tribromide, are particularly notable for their ability to participate in a variety of chemical reactions, making them valuable reagents in both academic and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyltin compounds can be synthesized through several methods. One common approach involves the reaction of allyl halides with tin halides in the presence of a reducing agent. For example, this compound tribromide can be prepared by reacting allyl bromide with tin tribromide under controlled conditions .

Industrial Production Methods: On an industrial scale, organotin compounds, including this compound derivatives, are typically produced by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents (RMgX) are often used in these reactions, although they require large volumes of solvent and can be expensive .

Análisis De Reacciones Químicas

Types of Reactions: Allyltin compounds undergo a variety of chemical reactions, including:

Oxidation: this compound compounds can be oxidized to form tin oxides and hydroxides.

Reduction: These compounds can be reduced to form tin hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed.

Major Products:

Oxidation: Tin oxides and hydroxides.

Reduction: Tin hydrides.

Substitution: Allylbenzenes and other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

1.1 Enantioselective Synthesis

Allyltin reagents are employed in the enantioselective addition to amino aldehydes, which is crucial for producing chiral homoallylic alcohols. A notable study demonstrated that bis(oxazolinyl)phenylrhodium(III) aqua complexes effectively catalyze this reaction, yielding amino alcohols with enantioselectivities up to 94% . The following table summarizes the results of various reactions involving allyltributyltin and amino aldehydes:

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Allylation of Pyridine-2-carboxaldehyde | (Phebox)RhCl2(H2O) | 14 | 94 |

| Methallylation of Pyridine-2-carboxaldehyde | (Phebox)RhBr2(H2O) | 51 | 45 |

1.2 Heterocyclic Compound Synthesis

This compound derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, sugar this compound derivatives facilitate controlled fragmentation leading to various heterocycles . This approach highlights the utility of this compound in creating complex molecular architectures from simpler precursors.

Catalysis

2.1 Transition Metal-Catalyzed Reactions

This compound compounds serve as key reagents in transition metal-catalyzed reactions, particularly in the allylation of aromatic halides. Research indicates that these reactions can proceed under mild conditions, demonstrating the efficiency of this compound as a nucleophile . The following table presents a summary of catalytic applications:

| Reaction Type | Metal Catalyst | Substrate Type | Conditions |

|---|---|---|---|

| Allylation of Aromatic Halides | Pd/C | Aryl Halides | Mild conditions |

| Nucleophilic Addition | Rh(III) | Aldehydes | Ambient temperature |

Material Science

3.1 Development of Functional Materials

This compound compounds contribute to the development of functional materials, such as phosphorus-containing dendrimers, which find applications in catalysis and biology . These materials exhibit unique properties due to the incorporation of organotin functionalities, enhancing their performance in various applications.

Case Studies

Case Study 1: Enantioselective Addition to Amino Aldehydes

In a landmark study, researchers explored the use of allyltributyltin in the enantioselective addition to amino aldehydes using rhodium catalysts. The study revealed that careful selection of catalyst and reaction conditions could significantly enhance both yield and enantiomeric purity .

Case Study 2: Synthesis of Sugar Allyltins

Another study focused on synthesizing sugar allyltins and their application in preparing carbobicycles. The research highlighted the versatility of this compound derivatives in constructing complex sugar-based architectures .

Mecanismo De Acción

The mechanism of action of allyltin compounds varies depending on the specific reaction and contextFor example, this compound tribromide can act as a Lewis acid to catalyze the ring-opening reactions of epoxides with alcohols, leading to the formation of homoallyl alcohols and halohydrins . The molecular targets and pathways involved in these reactions are often related to the ability of the tin atom to coordinate with other atoms and molecules, thereby stabilizing transition states and intermediates .

Comparación Con Compuestos Similares

Trimethyltin chloride: An organotin compound with similar reactivity but different substituents.

Tributyltin chloride: Another organotin compound known for its use as a biocide and in industrial applications.

Diethyltin diiodide: One of the earliest discovered organotin compounds.

Uniqueness: Allyltin compounds are unique in their ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-carbon bonds. Their versatility and reactivity make them valuable tools in both research and industrial applications .

Propiedades

Número CAS |

108769-77-3 |

|---|---|

Fórmula molecular |

C3H5Sn |

Peso molecular |

159.78 g/mol |

InChI |

InChI=1S/C3H5.Sn/c1-3-2;/h3H,1-2H2; |

Clave InChI |

WLHPCEJPGLYEJZ-UHFFFAOYSA-N |

SMILES canónico |

C=CC[Sn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.